molecular formula C6H8O4 B1236534 (E)-2-Methylglutaconic acid CAS No. 53358-21-7

(E)-2-Methylglutaconic acid

Cat. No. B1236534
CAS RN: 53358-21-7
M. Wt: 144.12 g/mol
InChI Key: JKGHDBJDBRBRNA-DUXPYHPUSA-N
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Description

(E)-2-Methylglutaconic acid (EMGA) is a dicarboxylic acid that is produced during the metabolism of leucine, an essential amino acid. EMGA is an important biomarker in the diagnosis of several metabolic disorders, including mitochondrial dysfunction, and it is also involved in the regulation of cellular energy metabolism.

Scientific Research Applications

Environmental DNA (eDNA) Metagenomics

(E)-2-Methylglutaconic acid: can be utilized in eDNA metagenomics to enhance the detection and quantification of biodiversity. It can serve as a metabolic marker in environmental samples, aiding in the identification of species and understanding ecosystem dynamics .

Chemical Biology

This compound’s unique properties could be explored in chemical biology for the development of new molecular methods. It might be involved in studying the structure-activity relationships of biomolecules and creating novel probes for biochemical research .

Functional Food Development

(E)-2-Methylglutaconic acid: could be investigated for its potential health benefits when incorporated into functional foods. Its unique biochemical properties may contribute to antioxidant, anti-inflammatory, or metabolic regulatory functions in food applications .

Lactic Acid Fermentation

The compound could be used to modify the fermentation process in foods, impacting the flavor, texture, and health benefits. It might play a role in the metabolism of lactic acid bacteria during the fermentation, offering a unique twist to traditional methods .

Unnatural Amino Acid Research

(E)-2-Methylglutaconic acid: might be applied in the synthesis of unnatural amino acids, which have a wide array of applications such as in the development of antibody-drug conjugates, peptide-based imaging, and antimicrobial activities .

properties

IUPAC Name

(E)-2-methylpent-2-enedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O4/c1-4(6(9)10)2-3-5(7)8/h2H,3H2,1H3,(H,7,8)(H,9,10)/b4-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKGHDBJDBRBRNA-DUXPYHPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\CC(=O)O)/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601009869
Record name 2-Methylglutaconic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601009869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name (E)-2-Methylglutaconic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002266
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

(E)-2-Methylglutaconic acid

CAS RN

53358-21-7
Record name (2E)-2-Methyl-2-pentenedioic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53358-21-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methylglutaconic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053358217
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methylglutaconic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601009869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (E)-2-Methylglutaconic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002266
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of identifying (E)-2-methylglutaconic acid in patients with specific metabolic disorders?

A1: The identification of (E)-2-methylglutaconic acid in the urine of patients with beta-ketothiolase deficiency, propionic acidemia, and methylmalonic acidemia is significant because it provides insights into the metabolic pathways affected by these disorders. The presence of this compound, along with N-tiglylglycine, suggests a potential link to the enzyme 3-methylcrotonyl-CoA carboxylase. [] This discovery contributes to a better understanding of these metabolic conditions and may aid in developing diagnostic or monitoring tools.

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